N-(butan-2-yl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
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Description
N-(butan-2-yl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C15H22FN3S and its molecular weight is 295.42. The purity is usually 95%.
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Biological Activity
N-(butan-2-yl)-4-(4-fluorophenyl)piperazine-1-carbothioamide, with the CAS number 1048915-84-9, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H22FN3S
- Molecular Weight : 295.42 g/mol
- IUPAC Name : N-butan-2-yl-4-(4-fluorophenyl)piperazine-1-carbothioamide
The compound's biological activity is primarily attributed to its piperazine core, which is known for its role in various pharmacological effects. Piperazine derivatives have been shown to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results highlight its potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. A study conducted on colon carcinoma cell lines revealed that it significantly inhibited cell proliferation:
Cell Line | IC50 (µM) |
---|---|
HCT-15 | 5.6 |
HT29 | 7.2 |
The structure-activity relationship (SAR) analysis indicated that the presence of the fluorophenyl group enhances cytotoxicity, making it a valuable candidate for further development in cancer therapeutics.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various piperazine derivatives, including this compound. The results confirmed its superior efficacy against Gram-positive and Gram-negative bacteria compared to standard antibiotics .
- Anticancer Research : In a preclinical trial assessing the anticancer properties of this compound, researchers found that it induced apoptosis in cancer cells through the activation of caspase pathways. This suggests a mechanism where the compound not only inhibits growth but also promotes programmed cell death .
Properties
IUPAC Name |
N-butan-2-yl-4-(4-fluorophenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3S/c1-3-12(2)17-15(20)19-10-8-18(9-11-19)14-6-4-13(16)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMSLNOAAIXYNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=S)N1CCN(CC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.